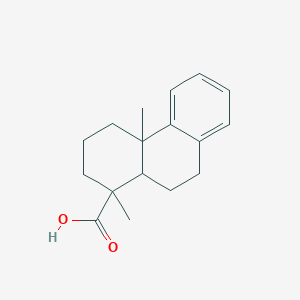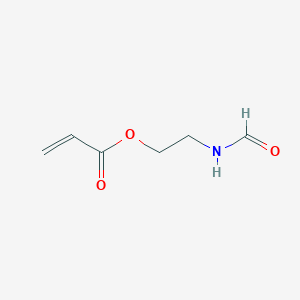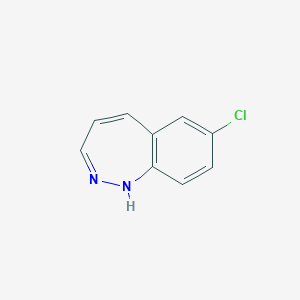
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is a chemical compound that belongs to the class of diazaborolidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine typically involves the reaction of a boron-containing precursor with an amine and a silylating agent. Common reagents used in the synthesis include trimethylborate, trimethylamine, and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.
Substitution: The silyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
Aplicaciones Científicas De Investigación
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine has several scientific research applications, including:
Organic Synthesis: It can be used as a reagent or catalyst in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: Used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism by which N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s boron and silyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,3,2-diazaborolidin-2-amine
- N-Trimethylsilyl-1,3,2-diazaborolidin-2-amine
- 1,3,2-Diazaborolidin-2-amine
Uniqueness
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties and reactivity compared to other diazaborolidines. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Propiedades
Número CAS |
59533-41-4 |
|---|---|
Fórmula molecular |
C8H22BN3Si |
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
N,1,3-trimethyl-N-trimethylsilyl-1,3,2-diazaborolidin-2-amine |
InChI |
InChI=1S/C8H22BN3Si/c1-10-7-8-11(2)9(10)12(3)13(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
NPFJQHDWRXRFBR-UHFFFAOYSA-N |
SMILES canónico |
B1(N(CCN1C)C)N(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



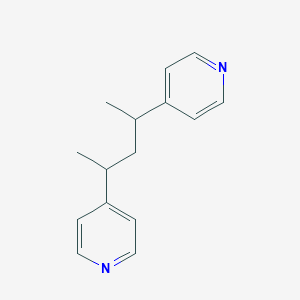
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

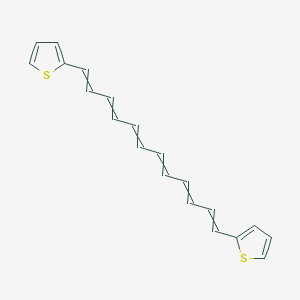
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
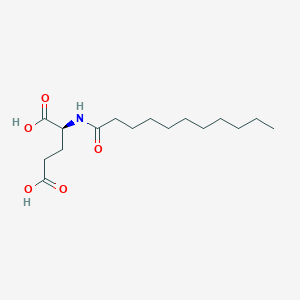
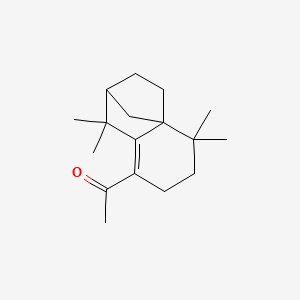
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)

